molecular formula C17H13ClN2OS B5798684 2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5798684
M. Wt: 328.8 g/mol
InChI Key: PTTNDSLTQJCLLK-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the thiazole ring or the amide group .

Scientific Research Applications

2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • 4-(4-bromophenyl)-thiazol-2-amine
  • N-(3,5-dimethylphenyl)-1,3-thiazol-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring and the presence of the chloro and methyl groups on the benzamide moiety. These structural features contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-chloro-4-methyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-11-7-8-13(14(18)9-11)16(21)20-17-19-15(10-22-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTNDSLTQJCLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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